4,6,7-Trifluoroindoline-2,3-dione
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Overview
Description
4,6,7-Trifluoroindoline-2,3-dione is a fluorinated indole derivative Indole derivatives are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trifluoroindoline-2,3-dione typically involves the fluorination of indoline-2,3-dione. One common method is the reaction of indoline-2,3-dione with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trifluoroindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated indole derivatives.
Reduction: Reduction reactions can convert the compound into different fluorinated indoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated indole quinones, while reduction can produce fluorinated indoline alcohols.
Scientific Research Applications
4,6,7-Trifluoroindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated indole derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound is used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6,7-Trifluoroindoline-2,3-dione involves its interaction with biological molecules. The fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroindoline-2,3-dione
- 6-Fluoroindoline-2,3-dione
- 7-Fluoroindoline-2,3-dione
Uniqueness
4,6,7-Trifluoroindoline-2,3-dione is unique due to the presence of three fluorine atoms at specific positions on the indole ring. This multi-fluorination can significantly alter the compound’s chemical reactivity and biological activity compared to mono-fluorinated derivatives. The specific arrangement of fluorine atoms can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
4,6,7-trifluoro-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3NO2/c9-2-1-3(10)5(11)6-4(2)7(13)8(14)12-6/h1H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLHXKSIQYHIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)NC(=O)C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734473 |
Source
|
Record name | 4,6,7-Trifluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228009-48-0 |
Source
|
Record name | 4,6,7-Trifluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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